4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione
Description
Properties
CAS No. |
440334-19-0 |
|---|---|
Molecular Formula |
C21H24ClN5S |
Molecular Weight |
413.97 |
IUPAC Name |
4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione |
InChI |
InChI=1S/C21H24ClN5S/c22-16-5-3-6-17(15-16)27-13-11-26(12-14-27)10-4-9-23-20-18-7-1-2-8-19(18)24-21(28)25-20/h1-3,5-8,15H,4,9-14H2,(H2,23,24,25,28) |
InChI Key |
YGRROGONSNHNKC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCNC2=NC(=S)NC3=CC=CC=C32)C4=CC(=CC=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione 2{[Trazodone Related Compound C (20 mg) (2-{3-[4-(4-Chlorophenyl ... - USP](https://store.usp.org/product/1673533)[{{{CITATION{{{3{2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4 ...](https://www.mdpi.com/1422-8599/2023/1/M1548). One common synthetic route includes the reaction of 3-chlorophenylpiperazine with propylamine to form the intermediate, which is then cyclized to form the quinazoline core[{{{CITATION{{{2{[Trazodone Related Compound C (20 mg) (2-{3-[4-(4-Chlorophenyl ... - USP](https://store.usp.org/product/1673533)[{{{CITATION{{{_3{2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4 ...](https://www.mdpi.com/1422-8599/2023/1/M1548).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods[_{{{CITATION{{{2{[Trazodone Related Compound C (20 mg) (2-{3-4-(4-Chlorophenyl ... - USP[{{{CITATION{{{_3{2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4 ...](https://www.mdpi.com/1422-8599/2023/1/M1548). This would require careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to ensure high yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The quinazoline ring can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: : Reduction reactions can be performed on the quinazoline ring to produce reduced derivatives.
Substitution: : The compound can undergo nucleophilic substitution reactions at various positions on the piperazine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Quinazoline-2,4-dione derivatives.
Reduction: : Reduced quinazoline derivatives.
Substitution: : Substituted piperazine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by a quinazoline core, which is known for its diverse biological activities. The molecular formula is with a molecular weight of 497.0 g/mol. The presence of a piperazine moiety contributes to its pharmacological properties, enhancing its interaction with biological targets.
Anticancer Properties
Research has indicated that derivatives of quinazoline compounds exhibit significant anticancer activities. For instance, studies have shown that compounds similar to 4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione can inhibit various cancer cell lines by targeting specific kinases involved in tumor growth and proliferation. A notable study demonstrated that pyrido[3,4-g]quinazolines, which include similar structures, are effective inhibitors of Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A), both of which are implicated in cancer progression .
Neurological Applications
The compound's structural features suggest potential use as an antidepressant or anxiolytic agent. The piperazine ring is commonly found in many psychotropic medications, indicating that the compound may interact with neurotransmitter systems. For example, derivatives have been shown to exhibit activity against monoamine oxidase (MAO) enzymes, which are critical in the metabolism of neurotransmitters such as serotonin and dopamine . This positions the compound as a candidate for further development in treating mood disorders.
Synthesis and Derivative Studies
The synthesis of this compound involves multiple steps, including the formation of the quinazoline scaffold followed by functionalization at various positions to enhance biological activity. Recent studies have focused on optimizing these synthetic routes to improve yield and purity while exploring the biological efficacy of synthesized derivatives .
Case Studies and Research Findings
Several case studies highlight the potential applications of this compound:
- Protein Kinase Inhibition : A study on related quinazoline derivatives revealed their effectiveness as protein kinase inhibitors, showcasing their capacity to halt cancer cell proliferation .
- Antidepressant Activity : Research into similar piperazine-containing compounds demonstrated significant antidepressant-like effects in animal models, suggesting that modifications to the quinazoline structure could yield potent new therapies for depression .
Mechanism of Action
The mechanism by which 4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione exerts its effects involves interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological activities. The exact molecular pathways involved are still under investigation, but it is thought to involve modulation of signaling pathways related to cell growth and apoptosis.
Biological Activity
The compound 4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione is a derivative of quinazoline, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of this specific compound, examining its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H22ClN5S
- Molecular Weight : 373.92 g/mol
- CAS Number : Not specified in the available data.
Biological Activity Overview
The biological activities of quinazoline derivatives are influenced by various substituents on the quinazoline ring and the piperazine moiety. The specific compound under review has shown promise in several areas:
- Antitumor Activity : Quinazoline derivatives have been reported to exhibit significant antitumor properties. Studies indicate that modifications at the 4-position of the quinazoline ring can enhance cytotoxic effects against various cancer cell lines.
- Anticonvulsant Effects : Research has demonstrated that certain quinazoline derivatives possess anticonvulsant properties. The mechanism is believed to involve modulation of neurotransmitter systems, particularly through interactions with AMPA receptors.
- Antimicrobial Properties : Some studies have indicated that quinazoline derivatives exhibit antibacterial and antifungal activities. The presence of the piperazine ring may contribute to these effects by enhancing membrane permeability or interfering with bacterial protein synthesis.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : It may inhibit key enzymes involved in tumor growth or microbial metabolism.
- DNA Interaction : Some quinazoline derivatives are known to intercalate with DNA, disrupting replication and transcription processes.
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for 4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione?
The synthesis typically involves multi-step reactions. A key intermediate is formed by reacting 4-chlorobenzaldehyde with methyl thioacetate, followed by hydrogenation with 2,3-diazetidinone to yield the quinazolinone core. Piperazine derivatives are introduced via nucleophilic substitution or coupling reactions under reflux conditions in solvents like acetonitrile or DMF. Purification often employs column chromatography with silica gel and gradients of ethyl acetate/hexane .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Structural confirmation relies on 1H-NMR (to identify proton environments, e.g., aromatic protons at δ 7.2–8.1 ppm), 13C-NMR (for carbon assignments, such as thiocarbonyl signals at ~180 ppm), and LC-MS (to verify molecular weight and purity). IR spectroscopy confirms functional groups like C=S (stretch at ~1200 cm⁻¹) and NH (broad band at ~3300 cm⁻¹) .
Q. What in vitro assays are suitable for evaluating its biological activity?
Standard assays include:
- Anti-bacterial activity : Broth microdilution (MIC determination against S. aureus or E. coli) .
- Antiviral activity : Plaque reduction assays (e.g., against influenza A/H1N1) .
- Receptor binding : Radioligand displacement assays (e.g., dopamine D2 or serotonin 5-HT1A receptors) using HEK293 cells expressing cloned receptors .
Q. What are the key structural features influencing its pharmacological activity?
The 3-chlorophenyl-piperazine moiety enhances receptor binding affinity, while the quinazoline-2-thione core contributes to metabolic stability. Substituents on the propylamino linker modulate solubility and bioavailability .
Advanced Research Questions
Q. How can contradictions in reported biological activities be resolved methodologically?
Contradictory results (e.g., varying IC₅₀ values) may arise from differences in assay conditions or compound purity. Resolve by:
- Orthogonal assays : Validate activity using distinct methods (e.g., functional cAMP assays vs. radioligand binding).
- Purity analysis : Re-examine compound integrity via HPLC (>95% purity) and elemental analysis (C, H, N content within ±0.4% of theoretical) .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Vary substituents : Modify the chlorophenyl group (e.g., replace Cl with F or CF₃) or alter the propylamino linker length.
- Assay panels : Test derivatives against multiple targets (e.g., kinases, GPCRs) to identify selectivity profiles.
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target receptors .
Q. What computational methods predict the binding affinity of this compound to dopamine receptors?
- Molecular docking : Simulate binding poses in D2 receptor active sites (PDB: 6CM4).
- MD simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes (AMBER force field).
- Free energy calculations : Use MM-GBSA to estimate ΔGbinding .
Q. How can pharmacokinetic properties be optimized through substituent modifications?
- LogP adjustments : Introduce polar groups (e.g., -OH, -OMe) to reduce lipophilicity and enhance solubility.
- Metabolic stability : Replace metabolically labile sites (e.g., methyl groups on piperazine) with deuterated analogs.
- In vivo testing : Assess oral bioavailability in rodent models with LC-MS plasma analysis .
Q. How is X-ray crystallography used to confirm molecular conformation?
Crystallize the compound in a mixture of DCM/methanol (1:2) at 4°C. Diffraction data (Cu-Kα radiation, λ=1.54178 Å) reveal bond angles (e.g., C-S-C at 104.5°) and dihedral angles between piperazine and quinazoline planes, validating computational models .
Q. What strategies mitigate solubility and stability challenges during formulation?
- Salt formation : Prepare hydrochloride salts via HCl gas treatment in ethanol.
- Co-solvents : Use PEG-400 or cyclodextrin complexes for in vivo studies.
- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) via HPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
